1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one
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Overview
Description
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one is an organic compound with the molecular formula C13H18FN2O It is a derivative of piperazine and contains a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-nitroaniline and 4-methylpiperazine.
Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 3-fluoro-4-aminophenyl is then coupled with 4-methylpiperazine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: The major product is the corresponding oxide.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: A similar compound with a different functional group.
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with different substituents.
Uniqueness
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one is unique due to the presence of both a fluorine atom and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19FN2O |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H19FN2O/c1-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
QOVCRKROMFRFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F |
Origin of Product |
United States |
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